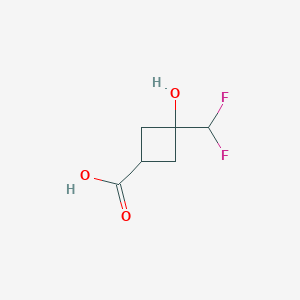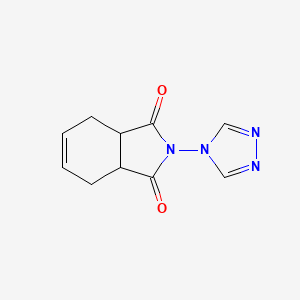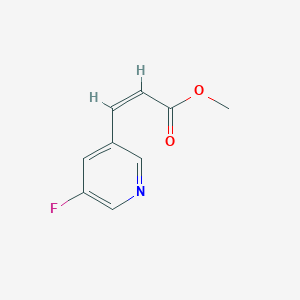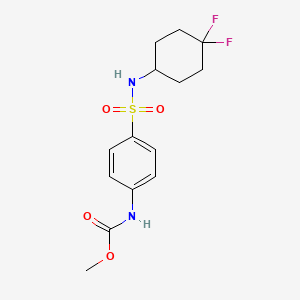
Methyl-(4-(N-(4,4-Difluorcyclohexyl)sulfamoyl)phenyl)carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a carbamate group with a difluorocyclohexyl moiety, making it an interesting subject for various studies.
Wissenschaftliche Forschungsanwendungen
Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .
Mode of Action
The compound interacts with cPLA2α, inhibiting its activity . This interaction prevents the enzyme from releasing the common precursor arachidonic acid from phospholipids
Biochemical Pathways
By inhibiting cPLA2α, the compound affects the arachidonic acid cascade . This cascade leads to the formation of prostaglandins and leukotrienes, which are involved in various physiological effects . When this pathway is excessively stimulated by inflammatory cytokines, high concentrations of these compounds, known as eicosanoids, are involved in the pathogenesis of inflammatory diseases .
Result of Action
The inhibition of cPLA2α by the compound can potentially reduce the production of prostaglandins and leukotrienes . This could alleviate the symptoms of inflammatory diseases, as these compounds are involved in the pathogenesis of such conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate typically involves multiple steps. One common method starts with the preparation of 4,4-difluorocyclohexylamine, which is then reacted with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is subsequently coupled with methyl 4-aminophenylcarbamate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluorocyclohexanone: Shares the difluorocyclohexyl moiety but lacks the sulfonamide and carbamate groups.
4,4-Difluorocyclohexylamine: Contains the difluorocyclohexyl group but differs in its functional groups.
Uniqueness
Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is unique due to its combination of a carbamate group with a difluorocyclohexyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O4S/c1-22-13(19)17-10-2-4-12(5-3-10)23(20,21)18-11-6-8-14(15,16)9-7-11/h2-5,11,18H,6-9H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEITHWTGZUELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2408508.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2408509.png)

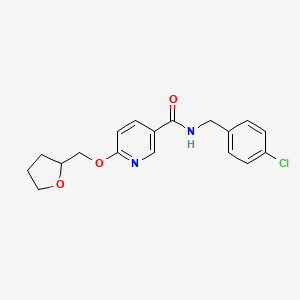
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)
![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)
